Einecs 248-109-4
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Overview
Description
Einecs 248-109-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound commonly used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is widely used in the production of plastics, rubbers, and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through recrystallization and drying to obtain the final crystalline powder.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. The most common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to form nitrogen gas and free radicals.
Polymerization: The free radicals generated from thermal decomposition initiate polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. The major products formed from these reactions are nitrogen gas and polymeric materials.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polystyrene, and polyvinyl chloride.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.
Medicine: It is employed in the development of drug delivery systems and controlled-release formulations.
Industry: The compound is used in the production of plastics, rubbers, and other polymeric materials, contributing to the manufacturing of consumer goods and industrial products.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→CH3C(CN)CH3+N2
The free radicals formed during decomposition initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical-induced polymerization process.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators, such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, known for its application in polymerization and as a bleaching agent.
Potassium Persulfate: Used as an initiator in emulsion polymerization and as an oxidizing agent in various chemical reactions.
2,2’-azobis(2-methylpropionitrile) stands out due to its stability and controlled decomposition, making it a preferred choice in many polymerization processes.
Properties
CAS No. |
26921-01-7 |
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Molecular Formula |
C40H22CoN6O14S2- |
Molecular Weight |
933.7 g/mol |
IUPAC Name |
cobalt(3+);7-(dioxidoamino)-3-oxo-4-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]naphthalene-1-sulfonate;hydron;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C20H11N3O7S.Co/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);1-10H,(H,28,29,30);/q;-2;+3/p-2 |
InChI Key |
XAGYCTUGSNXICY-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C4=C(C=C(C=C4)N([O-])[O-])C(=CC3=O)S(=O)(=O)[O-].[Co+3] |
Origin of Product |
United States |
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